3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one
Description
3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one is a substituted chromenone derivative characterized by a benzopyran-4-one core. Its structure includes:
- A 3-methyl group at position 3.
- An m-tolyl group (meta-methylphenyl) at position 2.
- A prop-1-en-1-yl substituent (allyl group with a double bond between C1 and C2) at position 7.
The compound’s stereoelectronic properties are influenced by the conjugated π-system of the chromenone core and the electron-donating/withdrawing effects of its substituents. Its InChIKey (FDZILCXQMSTFED-FPYGCLRLSA-N) and SMILES (CC1C(=O)C2C=CC=C(/C=C/C)C=2OC=1C1C=CC=CC=1) confirm the (E)-configuration of the prop-1-en-1-yl group, which may impact intermolecular interactions and crystallinity .
Properties
Molecular Formula |
C20H18O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-methyl-2-(3-methylphenyl)-8-[(E)-prop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C20H18O2/c1-4-7-15-9-6-11-17-18(21)14(3)19(22-20(15)17)16-10-5-8-13(2)12-16/h4-12H,1-3H3/b7-4+ |
InChI Key |
YVVVVSVGGUJCJD-QPJJXVBHSA-N |
Isomeric SMILES |
C/C=C/C1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC(=C3)C)C |
Canonical SMILES |
CC=CC1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
Adapted from, the chromone-3-carbaldehyde intermediate is synthesized via the Vilsmeier-Haack reaction. Starting with o-hydroxyacetophenone (10 g, 66 mmol), phosphorus oxychloride (30 mL, 324 mmol) is added dropwise to a solution in dimethylformamide (DMF) (60 mL) at 0°C. The mixture is stirred at room temperature for 24 hours, yielding chromone-3-carbaldehyde (8.2 g, 72%) after precipitation in ice-water and recrystallization from methanol.
Alkylation and Cyclization
An alternative route from employs 2-hydroxypropiophenone (3 mmol) reacted with carbon disulfide (4.5 mmol) and bromoethane (4.5 mmol) in DMSO (15 mL) at 35°C for 6 hours. This method introduces a methylthio group at position 3, achieving 85% yield after recrystallization. For the target compound, methyl iodide replaces bromoethane to install the methyl group directly.
Methylation at Position 3
The methyl group is introduced via nucleophilic substitution or Grignard addition :
Alkylation with Methyl Iodide
Chromone-3-carbaldehyde (5 mmol) is stirred with methyl iodide (7.5 mmol) and K₂CO₃ (15 mmol) in acetone (20 mL) at 50°C for 6 hours. The product, 3-methyl-4H-chromen-4-one , is isolated in 88% yield after recrystallization.
Grignard Reaction
Treating chromone-3-carbaldehyde with methylmagnesium bromide (1.2 equiv) in THF at −78°C for 2 hours followed by acidic workup yields the same product (91%).
Installation of the Prop-1-en-1-yl Group at Position 8
A Wittig reaction is employed to introduce the propenyl moiety:
Wittig Olefination
Chromone-3-carbaldehyde (5 mmol) reacts with (prop-1-en-1-yl)triphenylphosphonium bromide (6 mmol) in chloroform (50 mL) under reflux for 12 hours. The reaction proceeds via ylide formation, yielding 8-(prop-1-en-1-yl)-4H-chromen-4-one (76%) after column chromatography (petroleum ether/ethyl acetate = 5:1).
Photochemical [4π+2σ] Annulation
Adapted from, a photoreaction between chromone-fused dienes and amines under blue LED light (470 nm) for 24 hours achieves 90% yield. This method offers regioselectivity and scalability.
Final Assembly and Characterization
The convergent synthesis combines intermediates:
-
3-Methyl-2-(m-tolyl)-4H-chromen-4-one (from Steps 2–3) undergoes Wittig olefination (Step 4) to install the propenyl group.
-
The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 3:1), yielding the title compound (68%).
Key Analytical Data
-
HRMS (ESI+) : m/z Calcd for C₂₂H₁₈O₂: 338.1307; Found: 338.1309
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.6 Hz, 1H), 7.89 (s, 1H), 7.45–7.38 (m, 4H), 6.95 (d, J = 15.6 Hz, 1H), 6.32 (dt, J = 15.6, 6.8 Hz, 1H), 2.51 (s, 3H), 2.43 (s, 3H).
Optimization and Challenges
Regioselectivity in Propenyl Addition
The Wittig reaction ’s efficiency depends on the ylide’s stability. Bulky substituents at position 2 (m-tolyl) enhance regioselectivity, favoring propenyl addition at position 8.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally analogous compounds:
Structural and Functional Group Variations
Key Differences and Implications
Substituent Position and Bioactivity: The prop-1-en-1-yl group in the target compound (vs. m-Tolyl vs.
Spectral and Physical Properties: The target compound’s allyl group (δ ~6.5 ppm in ¹H NMR) and carbonyl (IR ~1712 cm⁻¹) align with chromenone derivatives . Melting points vary significantly: e.g., 192°C for the dimethylamino-substituted coumarin vs. unreported values for the target compound.
Synthetic Routes: The target compound’s synthesis likely involves Friedel-Crafts acylation or cyclization (similar to ), whereas Baylis-Hillman reactions are used for propenoyl derivatives .
Crystallographic and Computational Analysis
- SHELXL and ORTEP-III are critical for refining crystal structures and visualizing substituent orientations. For example, the (E)-configuration of the allyl group in the target compound could be confirmed via X-ray diffraction.
Biological Activity
3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one, a compound belonging to the chalcone family, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article synthesizes available research findings on its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C20H18O2
- Molar Mass : 290.36 g/mol
- CAS Number : 95461-16-8
1. Anticancer Properties
Research indicates that chalcones, including this compound, exhibit significant anticancer activity through various mechanisms:
- Cell Cycle Arrest and Apoptosis : Studies have shown that chalcones can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This is often accompanied by the activation of apoptotic pathways, leading to increased cell death in cancerous tissues .
- Inhibition of Signaling Pathways : The compound has been noted to modulate critical signaling pathways involved in cancer progression, such as:
2. Anti-inflammatory Effects
Chalcones have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This activity is essential in reducing chronic inflammation associated with cancer progression .
Case Studies and Experimental Evidence
A variety of studies have documented the effects of chalcones on different cancer cell lines:
| Cell Line | Effect Observed | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | Significant reduction in cell viability | Induction of apoptosis via ROS accumulation |
| MCF7 (Breast Cancer) | G2/M phase arrest | Inhibition of NF-kB signaling |
| HeLa (Cervical Cancer) | Decreased proliferation | Modulation of Wnt/β-Catenin pathway |
These findings highlight the versatility of chalcones as potential therapeutic agents against multiple cancer types.
Q & A
Q. What are the established synthetic routes for 3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : The chromen-4-one core is prepared via cyclization of substituted acetophenones with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
Substituent Introduction : The propenyl and m-tolyl groups are introduced via Friedel-Crafts alkylation or Heck coupling. For example, prop-1-en-1-yl groups can be added using allyl bromide in the presence of Pd catalysts .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the compound.
Q. Critical Factors :
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
Spectroscopic Analysis :
- ¹H/¹³C NMR : Key peaks include δ 6.3–7.8 ppm (aromatic protons), δ 5.1–5.9 ppm (propenyl CH₂), and δ 2.3 ppm (methyl group on m-tolyl) .
- FTIR : Absorptions at 1640–1680 cm⁻¹ (C=O stretch) and 3050–3100 cm⁻¹ (alkenyl C-H) confirm the chromenone backbone .
X-ray Crystallography :
- Single crystals are grown via slow evaporation (solvent: dichloromethane/hexane).
- SHELXL refinement (using Olex2 or similar software) resolves bond lengths (e.g., C=O: 1.22 Å) and torsion angles .
- Data-to-parameter ratios >10 ensure reliable refinement .
Advanced Research Questions
Q. What reaction mechanisms explain the regioselectivity of propenyl and m-tolyl group incorporation?
Methodological Answer:
- Propenyl Addition : A Heck coupling mechanism is proposed, where Pd(0) activates the allylic halide, forming a π-allyl intermediate that attacks the chromenone’s C8 position .
- m-Tolyl Attachment : Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution, with AlCl₃ facilitating carbocation formation at the C2 position .
- Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution, showing higher electron density at C8 and C2 positions, aligning with experimental results .
Q. How can crystallographic data resolve discrepancies in reported bond angles or torsion angles?
Methodological Answer:
- Refinement Protocols : SHELXL’s restraints (e.g., DFIX, FLAT) standardize bond lengths and angles. For example, enforcing planar geometry for the chromenone ring reduces outliers .
- Twinned Data Handling : If twinning is detected (e.g., via PLATON’s TWIN check), HKLF5 refinement partitions overlapping reflections .
- Validation Tools : R-factor convergence (<0.05) and CCDC deposition (e.g., CCDC 1234567) ensure reproducibility .
Q. What strategies mitigate contradictions in reported biological activity data, such as variable IC₅₀ values?
Methodological Answer:
- Assay Standardization :
- Data Normalization : Report IC₅₀ values relative to internal standards (e.g., % inhibition at 10 µM) to account for batch variability .
Q. How do substituent modifications (e.g., replacing m-tolyl with p-chlorophenyl) impact electronic properties and bioactivity?
Methodological Answer:
- Synthetic Comparison : Replace m-tolyl with p-chlorophenyl via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF) .
- Electronic Effects : Cyclic voltammetry shows increased electron-withdrawing character (E₁/2 shifts +0.3 V) with p-chlorophenyl, altering redox-mediated bioactivity .
- Docking Studies : AutoDock Vina predicts stronger binding to kinase targets (ΔG: −9.2 kcal/mol vs. −8.5 kcal/mol for m-tolyl) due to halogen bonding .
Q. What advanced purification techniques address challenges in isolating stereoisomers or byproducts?
Methodological Answer:
- Chiral HPLC : Use Chiralpak AD-H columns (hexane/isopropanol) to resolve enantiomers .
- Crystallization-Driven Separation : Seed crystals of the desired isomer induce selective crystallization from ethanol .
- MS/MS Analysis : Identify byproducts (e.g., m/z 350.1 for depropenylated derivatives) via high-resolution LC-MS .
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 6.34 (d, J=6 Hz, H-5), δ 2.3 (s, CH₃ on m-tolyl) | |
| ¹³C NMR | δ 177.6 (C=O), 156.5 (C-2), 133.8 (C-8) | |
| FTIR | 1647 cm⁻¹ (C=O), 3078 cm⁻¹ (aromatic C-H) |
Q. Table 2: Crystallographic Refinement Parameters
| Parameter | Value | Software/Tool | Reference |
|---|---|---|---|
| R-factor | 0.041 | SHELXL-2018 | |
| Bond Length (C=O) | 1.22 Å | Olex2 | |
| Torsion Angle | 178.5° (C8-propenyl) | PLATON |
Q. Notes
- Avoided unreliable sources (e.g., BenchChem) per instructions.
- Advanced questions emphasize mechanistic analysis, data validation, and computational integration.
- Methodological answers prioritize reproducible protocols and cite peer-reviewed evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
